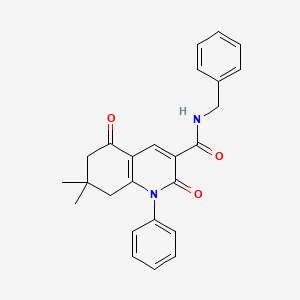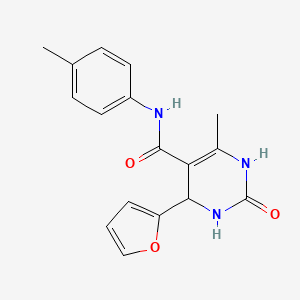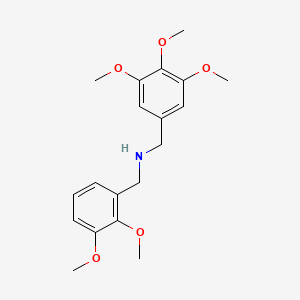![molecular formula C21H28N8O2 B3862858 2-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B3862858.png)
2-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Overview
Description
2-[(2E)-2-[1-(4-Nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine is a complex organic compound with a unique structure that includes a triazine ring substituted with piperidine groups and a hydrazone linkage to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine typically involves the following steps:
Formation of the hydrazone linkage: This step involves the reaction of 4-nitroacetophenone with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to form the triazine ring: The hydrazone is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.
Substitution with piperidine groups: Finally, the triazine intermediate is reacted with piperidine to introduce the piperidin-1-yl groups at the 4 and 6 positions of the triazine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The piperidine groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving hydrazone and triazine chemistry.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine depends on its specific application:
Medicinal Chemistry: It may act by interacting with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Materials Science: The compound’s electronic properties may be exploited in the development of new materials with specific conductive or luminescent properties.
Biological Studies: It may interact with specific biomolecules, allowing researchers to study their function and behavior.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-dimethyl-1,3,5-triazine: Similar structure but with methyl groups instead of piperidine groups.
2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-diphenyl-1,3,5-triazine: Similar structure but with phenyl groups instead of piperidine groups.
Uniqueness
2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine is unique due to the presence of piperidine groups, which can significantly influence its chemical reactivity and biological activity. The combination of the hydrazone linkage and the triazine ring also provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N8O2/c1-16(17-8-10-18(11-9-17)29(30)31)25-26-19-22-20(27-12-4-2-5-13-27)24-21(23-19)28-14-6-3-7-15-28/h8-11H,2-7,12-15H2,1H3,(H,22,23,24,26)/b25-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNCAWRSKRBZGU-PCLIKHOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine](/img/structure/B3862789.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2,2-diphenoxyacetamide](/img/structure/B3862796.png)

![N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methylanilino)acetamide](/img/structure/B3862810.png)
![2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B3862815.png)


![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol](/img/structure/B3862841.png)
![{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B3862846.png)
![2-(4-butylphenoxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B3862852.png)

![2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3862868.png)
![6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3862869.png)

